1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a pyridine ring fused to a partially saturated cyclohexene-like system. Its structure features a 4-fluorobenzyl group at position 1 and a 3-methoxyphenyl carboxamide substituent at position 3 (Figure 1). This compound belongs to a class of molecules investigated for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties, though specific data on its biological profile remain preliminary .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-4-2-3-17(11-18)22-20(25)15-7-10-19(24)23(13-15)12-14-5-8-16(21)9-6-14/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURPQDJTNGYKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a derivative of the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : N-(4-fluorophenyl)-2-[5-[(3-methoxyphenyl)methyl]-6-oxo-3-thiophen-2-ylpyridazin-1-yl]acetamide
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- Molecular Weight : 449.5 g/mol
The structure of the compound includes a dihydropyridine core with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that certain derivatives demonstrate effective inhibition against a range of pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogens Tested |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| 10 | Not specified | Various Gram-positive and Gram-negative bacteria |
These results suggest that modifications to the dihydropyridine structure can enhance antimicrobial efficacy, making it a candidate for further development in treating infections .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies. The compound has shown promising results against several human cancer cell lines.
| Cell Line | IC50 (μg/mL) | Comparison to Control |
|---|---|---|
| HCT116 | 193.93 | Better than 5-fluorouracil |
| A549 | 208.58 | Comparable to control |
| HT-29 | 238.14 | Moderate activity |
The selectivity and potency against cancer cells indicate that this compound may interfere with cancer cell proliferation through apoptosis induction and inhibition of anti-apoptotic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that it can reduce inflammatory markers, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis via caspase activation and downregulation of survival signals in cancer cells.
- Anti-inflammatory Mechanism : The reduction of inflammatory cytokines suggests modulation of signaling pathways involved in inflammation.
Case Studies
A notable study demonstrated the effectiveness of a similar dihydropyridine derivative in inhibiting tumor growth in vivo models. This study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a molecular weight of approximately 360.36 g/mol. Its structure features a dihydropyridine core, which is known for its role in various biological activities, including antihypertensive and neuroprotective effects. The presence of the fluorine atom and methoxy group enhances its pharmacological properties by improving lipophilicity and bioavailability.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds, including 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, exhibit potent anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The dihydropyridine structure contributes to the radical-scavenging activity observed in laboratory studies.
Data Table: Antioxidant Activity Comparison
Neuroprotective Effects
Dihydropyridine derivatives are also being explored for their neuroprotective effects. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell viability under toxic conditions .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Modifications to the core structure can yield various derivatives with enhanced pharmacological profiles.
Synthesis Overview:
- Start with 4-fluorobenzaldehyde.
- React with appropriate methoxy-substituted aniline.
- Perform cyclization to form the dihydropyridine ring.
- Introduce carboxamide functionality through acylation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous dihydropyridine carboxamides share core features but differ in substituents, leading to variations in chemical reactivity and biological activity. Below is a comparative analysis based on substituent patterns and reported findings:
Structural and Functional Group Comparisons
Substituent Impact Analysis
- Fluorine vs. Other Halogens : Fluorine’s small size and high electronegativity improve metabolic stability and binding precision compared to bulkier halogens (e.g., bromine, chlorine), which may enhance steric hindrance .
- Methoxy Group: The 3-methoxy substituent in the target compound likely increases solubility via hydrogen bonding but may reduce membrane permeability relative to non-polar groups (e.g., methyl) .
- Positional Effects : The 4-fluorobenzyl group (para-substitution) optimizes spatial alignment with hydrophobic receptor pockets, whereas ortho-substituted analogs (e.g., 2-fluorobenzyl) show reduced activity in some assays .
Key Data from Analogous Compounds
- N-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide : Exhibited 75% growth inhibition in HeLa cells at 10 µM, with a LogP of 3.2 .
- N-(3,4-Dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide : Showed COX-2 IC50 of 1.8 µM, compared to 0.5 µM for Celecoxib .
- 1-[(2-Fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide : Demonstrated moderate topoisomerase II inhibition (40% at 20 µM) .
Hypothesized Profile of Target Compound
Based on structural analogs:
- Predicted LogP : ~2.8–3.1 (balanced by fluorine’s hydrophobicity and methoxy’s polarity).
- Potential Targets: Kinases (e.g., EGFR), topoisomerases, or inflammatory enzymes (COX-2).
- Therapeutic Areas : Oncology (solid tumors), inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
